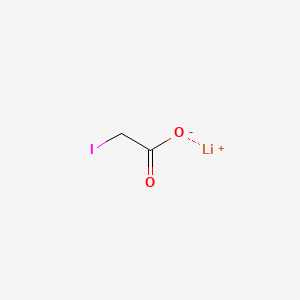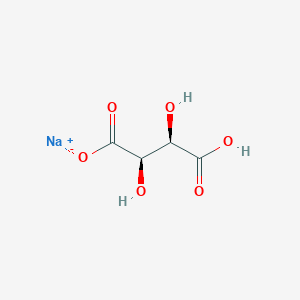
Acide 5-cyano-2-iodobenzoïque
Vue d'ensemble
Description
5-Cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Cyano-2-iodobenzoic acid is1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Cyano-2-iodobenzoic acid is a white to yellow solid at room temperature .Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, serve as efficient organocatalysts and reagents for various reactions .
Mode of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Biochemical Pathways
It is known that similar compounds, such as 2-iodosobenzoic acid, are involved in various reactions, which suggests that they may affect multiple biochemical pathways .
Result of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used in aqueous solution under mild conditions at room temperature , suggesting that they may be stable under a variety of environmental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
5-Cyano-2-iodobenzoic acid has several advantages for use in laboratory experiments. It is easy to synthesize, and can be stored in aqueous solutions for long periods of time without degradation. 5-Cyano-2-iodobenzoic acid is also relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of 5-Cyano-2-iodobenzoic acid is its relatively low solubility in water, which can limit its use in some applications.
Orientations Futures
The potential applications of 5-Cyano-2-iodobenzoic acid are still being explored, and there are many possible future directions for research. These include further investigations into its mechanism of action, the development of new synthesis methods, the exploration of its potential uses in medicine, and the development of new applications in catalysis and photochemistry. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential therapeutic applications.
Applications De Recherche Scientifique
Synthèse d'oxydants cycliques d'iode hypervalent (III)
Acide 5-cyano-2-iodobenzoïque: est utilisé dans la synthèse d'oxydants cycliques d'iode hypervalent (III). Ce sont des oxydants verts non métalliques à excellente recyclabilité et sont utilisés comme organocatalyseurs et réactifs efficaces pour diverses réactions . Le processus de synthèse est conçu pour éviter la contamination par des composés d'iode pentavalent dangereux, assurant ainsi la sécurité et le respect de l'environnement.
Organocatalyse
En raison de ses propriétés structurelles, l'This compound peut servir de précurseur pour les organocatalyseurs. Ces catalyseurs sont essentiels pour faciliter une large gamme de réactions chimiques, notamment l'alkynylation décarboxylative et l'acylarylation, qui sont essentielles pour la construction de molécules organiques complexes .
Détoxification des agents nerveux
Le composé présente des applications potentielles dans la détoxification des agents nerveux organophosphorés. Il peut être utilisé pour synthétiser des détoxifiants qui neutralisent ces substances dangereuses, fournissant ainsi un outil crucial pour la sécurité chimique et les efforts de lutte contre le terrorisme .
Chimie verte
This compound: s'aligne sur les principes de la chimie verte. Son utilisation dans la synthèse d'oxydants non explosifs et comme composant dans les réactions sans métal contribue au développement de procédés chimiques écologiquement sains .
Safety and Hazards
The safety information for 5-Cyano-2-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-cyano-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRFNJFSDWXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621449 | |
| Record name | 5-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219841-92-6 | |
| Record name | 5-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















